molecular formula C14H11ClO B156412 Benzyl 4-chlorophenyl ketone CAS No. 1889-71-0

Benzyl 4-chlorophenyl ketone

Cat. No. B156412
CAS RN: 1889-71-0
M. Wt: 230.69 g/mol
InChI Key: DXVALSKCLLBZEB-UHFFFAOYSA-N
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Description

Benzyl 4-chlorophenyl ketone is a chemical compound that is part of the ketone family, characterized by the presence of a carbonyl group (C=O) linked to two aromatic rings, one of which is substituted with a chlorine atom at the para position. This compound is of interest due to its potential applications in organic synthesis and material science.

Synthesis Analysis

The synthesis of related aryl ketones has been explored in various studies. For instance, the preparation of high molecular weight poly(aryl ether ketone)s from hydroquinone and 1,3-bis(4-chlorobenzoyl)benzene demonstrates the use of nucleophilic aromatic substitution reactions for synthesizing complex ketones . Additionally, the one-pot synthesis of multiarylated benzophenones from ketones, alkynes, and α,β-unsaturated carbonyls indicates the potential for creating diverse substituted ketones through benzannulation processes .

Molecular Structure Analysis

The molecular structure of benzyl 4-chlorophenyl ketone would likely resemble the structures of related compounds, such as those in the benzo[1,2-b:4,5-b']dichalcogenophenes family, which exhibit planar molecular structures and are packed in a herringbone arrangement . This suggests that benzyl 4-chlorophenyl ketone may also exhibit a planar structure conducive to stacking and potential use in material applications.

Chemical Reactions Analysis

Benzyl 4-chlorophenyl ketone can undergo various chemical reactions. For example, the oxidation of benzyl para-chlorophenyl ketone involves the formation of short chains and the production of non-peroxide reaction products through the recombination of α-ketoperoxyl radicals . The study of the photoionization of the diphenylmethyl radical generated by Norrish type I photocleavage of benzhydryl phenyl ketone reveals the possibility of multi-photon reactions leading to different products depending on the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl 4-chlorophenyl ketone can be inferred from related compounds. For instance, the physicochemical properties of benzo[1,2-b:4,5-b']dichalcogenophenes were elucidated using cyclic voltammetry and UV-vis spectra . These techniques could also be applied to benzyl 4-chlorophenyl ketone to determine its electrochemical behavior and optical properties. The kinetics and mechanism of benzyl para-chlorophenyl ketone oxidation provide insights into its reactivity and stability under certain conditions .

Scientific Research Applications

1. Oxidation Mechanisms

Benzyl para-chlorophenyl ketone's oxidation process involves the formation of short chains, leading to the production of various non-peroxide reaction products. This process occurs through the recombination of α-ketoperoxyl radicals with or without chain termination. The study by Revkov, Voronina, and Perkel’ (2007) highlights the kinetics and mechanisms involved in this oxidation process, calculating the rate constants and kinetic parameters (Revkov, Voronina, & Perkel’, 2007).

2. Photophore Applications in Biochemistry

Benzyl 4-chlorophenyl ketone derivatives, especially benzophenones, have been recognized as valuable photophores in biochemical research. These compounds are chemically stable and can be activated at specific wavelengths, avoiding protein damage. Their applications include high-efficiency covalent modifications of macromolecules with site specificity, as discussed by Dormán and Prestwich (1994) and Prestwich et al. (1997) (Dormán & Prestwich, 1994) (Prestwich et al., 1997).

3. Photochemical Reactions

Studies by Adam and Schulte Oestrich (1992) demonstrate that benzhydryl phenyl ketone, a related compound, undergoes two-photon reactions in specific conditions, yielding products like benzhydryl chloride and benzophenone. This indicates the potential for photochemical applications of similar compounds (Adam & Schulte Oestrich, 1992).

4. Photoinitiated Polymerizations

Aromatic ketones, including benzophenone derivatives, are crucial in photoinitiated polymerizations due to their optical characteristics. Dadashi-Silab, Aydogan, and Yagcı (2015) explored the adaptability of these compounds, particularly thioxanthones, in various photopolymerization processes, highlighting their significance in synthetic polymer research (Dadashi-Silab, Aydogan, & Yagcı, 2015).

Safety And Hazards

Benzyl 4-Chlorophenyl Ketone may cause an allergic skin reaction and serious eye damage . It is recommended to wear protective gloves, clothing, and eye/face protection, and to avoid breathing dust, fume, gas, mist, vapors, and spray .

properties

IUPAC Name

1-(4-chlorophenyl)-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO/c15-13-8-6-12(7-9-13)14(16)10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVALSKCLLBZEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10283680
Record name Benzyl 4-chlorophenyl ketone
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Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-chlorophenyl ketone

CAS RN

1889-71-0
Record name 1-(4-Chlorophenyl)-2-phenylethanone
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Record name NSC 99455
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Record name 1889-71-0
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Record name 1889-71-0
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Record name Benzyl 4-chlorophenyl ketone
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a 2 liter 4 necked flask equipped with a mechanical stirrer thermometer, and reflux condensor was added 155 g (1.0 mole) of phenyl acetyl chloride and 500 ml (4.9 mole) of chlorobenzene. A total of 145 g (1.08 mole) of anhydrous aluminum chloride was added portionwise over 10 minutes. The mixture self warmed to 55° C. and evolved HCl gas over the course of the next 30 minutes. The mixture was stirred at about 50° C. for an additional 30 minutes and then poured onto about 500 g of ice and 110 ml of concentrated aqueous HCl. The organic layer (lower) was separated and the aqueous layer was washed with ethyl ether. The combined organic layers were washed with water, dilute aqueous NaOH, and water and then concentrated in vacuo. The resulting crude solid was recrystallized from 2200 ml of hexane yielding 132 g of 4-chlorophenyl benzyl ketone, mp 85°-90° C.
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4
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Synthesis routes and methods III

Procedure details

50.6 g of dry benzyl chloride in 200 ml of dry ether was treated with 10 g of magnesium. When the reaction was complete, 15.6 g of 4-chlorobenzamide was added in portions with stirring. When the addition was complete the mixture was stirred and refluxed for 65 hours. The cooled mixture then was poured onto 400 g of ice containing 40 g of concentrated sulphuric acid. Several extractions with ether yielded the crude product as a white solid. Recrystallization from methylated spirit gave white crystals of 4-chlorodeoxybenzoin, 1A, mp: 106°-106.5° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzyl 4-chlorophenyl ketone
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Benzyl 4-chlorophenyl ketone

Citations

For This Compound
25
Citations
DY Curtin, AC Henry - The Journal of Organic Chemistry, 1967 - ACS Publications
… prepared from a-oximinobenzyl 4-chlorophenyl ketone and methylmagnesium iodide by a method similar to that employed for the benzyl compound I. When the -methyl ketol (IV) was …
Number of citations: 0 pubs.acs.org
AJ Bustillo, CM Garcı́a-Pajón, J Aleu… - Tetrahedron …, 2003 - Elsevier
… reduction of commercial benzyl 4′-chlorophenyl ketone 2, … )acetophenone 4 and benzyl 4′-chlorophenyl ketone 5. The … of treatment of benzyl 4′-chlorophenyl ketone 2 with BH 3 –…
Number of citations: 13 www.sciencedirect.com
C Pinedo-Rivilla, AJ Bustillo… - Journal of Molecular …, 2011 - Elsevier
… On the basis of the different antifungal properties of the enantiopure alcohol derivatives of 4′-chlorophenyl cyclopropyl ketone and benzyl 4′-chlorophenyl ketone, their …
Number of citations: 9 www.sciencedirect.com
T Satoh, Y Kametani, Y Terao, M Miura, M Nomura - Tetrahedron letters, 1999 - Elsevier
… Thus, the reaction of benzyl 4-chlorophenyl ketone lb with 2a proceeded much faster than that of la. From the reactions of la with 4-bromobiphenyl 2e and of diphenylmethyl phenyl …
Number of citations: 139 www.sciencedirect.com
LC Meurer, PE Finke, SG Mills, TF Walsh… - Bioorganic & medicinal …, 2005 - Elsevier
… Thus, commercially available benzyl 4-chlorophenyl ketone (5a) or 4-chlorobenzyl 2,4-dichlorophenyl ketone 17 (5b) were reacted with DMF dimethyl acetal to afford 6a,b. Treatment …
Number of citations: 41 www.sciencedirect.com
T Satoh, M Miura, M Nomura - Journal of organometallic chemistry, 2002 - Elsevier
… It should be noted that benzyl 4-chlorophenyl ketone (6b) reacts with 1a considerably faster than 6a, whereas the 4-methoxy derivative 6c is consumed very slowly (Scheme 5). These …
Number of citations: 43 www.sciencedirect.com
T Satoh, M Miura - Journal of Synthetic Organic Chemistry, Japan, 2006 - jstage.jst.go.jp
… It should be noted that benzyl 4-chlorophenyl ketone undergoes the reaction considerably faster than the unsubstituted phenyl ketone, whereas the 4-methoxy derivative is consumed …
Number of citations: 8 www.jstage.jst.go.jp
N Rabjohn - Organic Reactions, 1949 - library.sciencemadness.org
Although it has been known* for a long time that organic compounds can be oxidized by selenium dioxide or selenious acid, only in recent years have these oxidizing agents found …
Number of citations: 115 library.sciencemadness.org
R ReddyáDonthiri - Organic & Biomolecular Chemistry, 2015 - pubs.rsc.org
… Halo-substituted deoxybenzoins such as benzyl 4-chlorophenyl ketone and benzyl 4-bromophenyl ketone reacted with vinyl azides and afforded the desired products in good yields 3s–…
Number of citations: 31 pubs.rsc.org
KY Wan, F Roelfes, AJ Lough, FE Hahn… - …, 2018 - ACS Publications
… These two complexes are also efficient in reducing benzyl 4-chlorophenyl ketone (entry 4, Table 1) with some degree of enantioselectivity. In comparison, compound 22 provides a …
Number of citations: 26 pubs.acs.org

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